molecular formula C18H17N3O3 B4520865 N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B4520865
M. Wt: 323.3 g/mol
InChI Key: BHHREFJPDGFPTP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a fused oxazolo-pyridine core substituted with a cyclopentane ring and a 4-methoxyphenylcarboxamide moiety. Its synthesis likely involves cyclocondensation reactions of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles, a method established for generating oxazole- and pyrimidine-based heterocycles .

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-10-15-16(13-4-3-5-14(13)20-18(15)24-21-10)17(22)19-11-6-8-12(23-2)9-7-11/h6-9H,3-5H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHREFJPDGFPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the use of boron reagents and palladium catalysts to achieve the desired coupling.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (GI₅₀) Resistance Mechanisms Addressed References
N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide Oxazolo[4,5-e]pyridine 4-methoxyphenyl, methyl Not reported Hypothesized similar to analogs
N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 4-methoxyphenyl, methyl 2–10 nM (cancer cell lines) P-glycoprotein, βIII-tubulin
N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (±)-2•HCl Cyclopenta[d]pyrimidine 4-methoxyphenyl, methyl, trimethylamine <10 nM (broad spectrum) P-glycoprotein, βIII-tubulin
3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide Oxazolo[4,5-e]pyridine + thiadiazole Isopropyl-thiadiazole, methyl Industrial grade (no bioactivity data) N/A

Key Observations

Core Heterocycle Influence: The oxazolo-pyridine core (as in the target compound) is less commonly reported in tubulin inhibitors compared to pyrimidine or pyrrolo-pyrimidine cores. However, oxazole derivatives are known for their metabolic stability and bioavailability . Pyrimidine-based analogs (e.g., cyclopenta[d]pyrimidine) show superior potency (GI₅₀ <10 nM) due to enhanced tubulin binding via hydrophobic interactions with the colchicine site .

Substituent Effects :

  • The 4-methoxyphenyl group is a conserved feature in active analogs, likely contributing to π-stacking interactions within the tubulin binding pocket .
  • Methyl groups at positions 3 and 6 (as in the target compound) may improve solubility and reduce steric hindrance compared to bulkier substituents.

Resistance Profile :

  • Analogs like N-(4-methoxyphenyl)-N,2,6-trimethyl-cyclopenta[d]pyrimidin-4-aminium chloride circumvent P-glycoprotein-mediated efflux and βIII-tubulin overexpression, common resistance pathways in cancer . The target compound’s ability to address these mechanisms remains untested but is plausible given structural similarities.

Synthetic Accessibility :

  • Industrial-grade production of oxazolo-pyridine derivatives (e.g., compound CAS 1179434-61-7) suggests scalability, though biological optimization is required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

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